molecular formula C17H15ClN2O4 B3014733 (2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide CAS No. 912774-14-2

(2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide

Cat. No.: B3014733
CAS No.: 912774-14-2
M. Wt: 346.77
InChI Key: FQKODFGIEPSNKT-JZJYNLBNSA-N
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Description

(2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide is a synthetic organic compound that belongs to the class of chromane derivatives This compound is characterized by the presence of a chromane ring system, a hydroxyimino group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide typically involves the following steps:

    Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the chromane derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the hydroxyimino-chromane derivative with an appropriate amine, such as 4-chloroaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The hydroxyimino group can be reduced to form an amine derivative.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It has shown potential as a bioactive compound with antimicrobial, anticancer, and antioxidant properties.

    Medicine: It is being investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and receptors.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(4-bromophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide: Similar structure with a bromine atom instead of chlorine.

    (2Z)-N-(4-fluorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide: Similar structure with a fluorine atom instead of chlorine.

    (2Z)-N-(4-methylphenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

(2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, and its electron-withdrawing nature can affect the compound’s overall stability and interactions with molecular targets.

Properties

IUPAC Name

(2Z)-N-(4-chlorophenyl)-2-hydroxyimino-6-methoxy-3,4-dihydrochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-23-13-6-7-15-10(8-13)9-14(17(20-22)24-15)16(21)19-12-4-2-11(18)3-5-12/h2-8,14,22H,9H2,1H3,(H,19,21)/b20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKODFGIEPSNKT-JZJYNLBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NO)C(C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)O/C(=N\O)/C(C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679337
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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